molecular formula C7H5IN2 B7765975 3-iodo-7H-pyrrolo[2,3-b]pyridine

3-iodo-7H-pyrrolo[2,3-b]pyridine

Cat. No.: B7765975
M. Wt: 244.03 g/mol
InChI Key: BTIANIFSBYIGPA-UHFFFAOYSA-N
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Description

The compound with the identifier “3-iodo-7H-pyrrolo[2,3-b]pyridine” is known as 2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone. This compound is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone typically involves the reaction of an appropriate triazole derivative with an aniline derivative under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted triazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazole ring is known to interact with various biological targets, making it a valuable tool in biochemical assays.

Medicine

Medically, the compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form strong hydrogen bonds and coordinate with metal ions, which can modulate the activity of the target proteins. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(anilinomethyl)-4-(phenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone
  • 2-{[5-(anilinomethyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone

Uniqueness

The uniqueness of 2-{[5-(anilinomethyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone lies in its specific substitution pattern on the triazole ring. This pattern influences its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the 3-methylphenyl group, in particular, enhances its interaction with certain biological targets, potentially leading to improved efficacy in therapeutic applications.

Properties

IUPAC Name

3-iodo-7H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-4-10-7-5(6)2-1-3-9-7/h1-4H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTIANIFSBYIGPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC=C(C2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC2=NC=C(C2=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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